
Dimethyl sulphide dichloroborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl sulphide dichloroborane, also known as dichloroborane dimethyl sulphide, is a chemical compound with the molecular formula (CH₃)₂S·BHCl₂. It is a complex formed between dimethyl sulphide and dichloroborane. This compound is known for its use as a reducing agent in organic synthesis, particularly in the reduction of azides to amines.
Vorbereitungsmethoden
Dimethyl sulphide dichloroborane can be synthesized through the reaction of boron trichloride (BCl₃) with dimethyl sulphide ((CH₃)₂S). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields. The general reaction is as follows:
BCl3+(CH3)2S→(CH3)2S⋅BHCl2
In industrial settings, the production of this compound involves the careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The compound is usually handled under an inert atmosphere to prevent hydrolysis and oxidation.
Analyse Chemischer Reaktionen
Dimethyl sulphide dichloroborane undergoes several types of chemical reactions, including:
-
Reduction Reactions: : It is a highly selective reducing agent, particularly effective in the reduction of organic azides to amines. The reaction proceeds under mild conditions and is highly efficient.
-
Hydroboration Reactions: : The compound can participate in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.
-
Substitution Reactions: : It can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include organic azides, alkenes, and various nucleophiles. The major products formed from these reactions are amines, organoboranes, and substituted boranes.
Wissenschaftliche Forschungsanwendungen
Dimethyl sulphide dichloroborane has several applications in scientific research:
-
Chemistry: : It is widely used as a reducing agent in organic synthesis. Its ability to selectively reduce azides to amines makes it valuable in the synthesis of pharmaceuticals and other organic compounds.
-
Biology: : In biological research, it is used to modify biomolecules through reduction reactions, aiding in the study of protein and nucleic acid structures.
-
Medicine: : The compound’s role in the synthesis of amines is crucial for the development of various drugs and therapeutic agents.
-
Industry: : It is used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism by which dimethyl sulphide dichloroborane exerts its reducing effects involves the transfer of hydride ions (H⁻) from the boron center to the substrate. The molecular targets are typically organic azides, which are reduced to amines. The pathway involves the formation of a boron-nitrogen intermediate, which subsequently undergoes hydrolysis to yield the amine product.
Vergleich Mit ähnlichen Verbindungen
Dimethyl sulphide dichloroborane can be compared with other borane complexes, such as:
-
Borane-tetrahydrofuran (BH₃·THF): : This complex is also used in hydroboration reactions but is less selective compared to this compound.
-
Borane-dimethylamine (BH₃·N(CH₃)₂): : Similar in reactivity but differs in the nature of the ligand, affecting its selectivity and stability.
-
Dibromoborane-dimethyl sulphide (BHBr₂·(CH₃)₂S): : This compound is used for the regioselective opening of epoxides, showcasing different reactivity compared to dichloroborane dimethyl sulphide.
The uniqueness of this compound lies in its high selectivity and mild reaction conditions, making it a preferred choice for specific synthetic applications.
Eigenschaften
Molekularformel |
C2H6BCl2S |
|---|---|
Molekulargewicht |
143.85 g/mol |
InChI |
InChI=1S/C2H6S.BCl2/c1-3-2;2-1-3/h1-2H3; |
InChI-Schlüssel |
WUMWALPZJVFLPG-UHFFFAOYSA-N |
Kanonische SMILES |
[B](Cl)Cl.CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



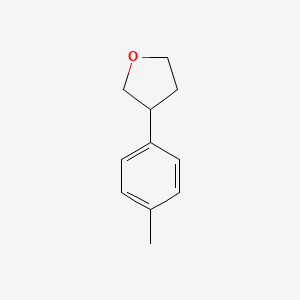
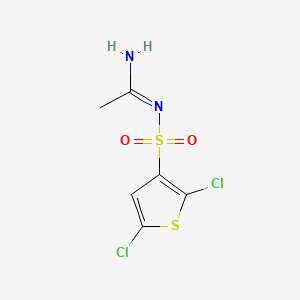
![4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline](/img/structure/B12327125.png)
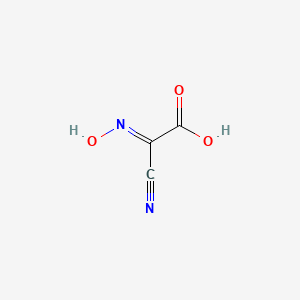
![Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II)](/img/structure/B12327127.png)
![[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327131.png)

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12327133.png)
![Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)
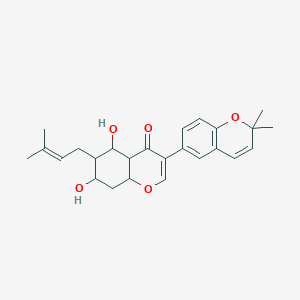

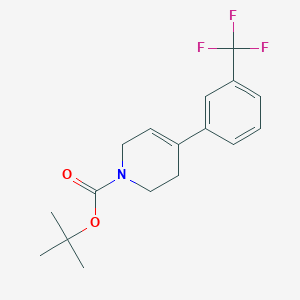
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)
